

fosinopril combination therapy comparative efficacy

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Compound Focus: Fosinopril Sodium

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Clinical Efficacy & Pharmacokinetic Data

The tables below summarize key quantitative data from clinical and pharmacokinetic studies on fosinopril and HCTZ combination therapy.

Table 1: Ambulatory Blood Pressure Monitoring (ABPM) Efficacy of Fosinopril/HCTZ [1]

Study Group	Mean Change from Baseline in 24-h SBP/DBP	Office DBP Reduction (Treatment Effect vs. Placebo)
Fosinopril 10 mg / HCTZ 12.5 mg (n=41)	-18.2 / -10.1 mmHg (P ≤ 0.001)	-7.3 mmHg (at 8 weeks, P ≤ 0.01)
Fosinopril 20 mg / HCTZ 12.5 mg (n=30)	-22.9 / -11.2 mmHg (P ≤ 0.001)	-8.2 mmHg (at 8 weeks, P ≤ 0.01)
Placebo (n=70 across two studies)	Virtually unchanged	--

Table 2: Pharmacokinetics of Fosinoprilat with HCTZ in Renal Impairment [2]

Pharmacokinetic Parameter (at steady state)	Normal Renal Function (n=13)	Renal Impairment (n=13)	P-value
C _{max} (ng/mL)	357 ± 0.19	517 ± 0.40	0.007
AUC (ng·h/mL)	2872 ± 0.30	4098 ± 0.43	0.027
Cumulative Urinary Excretion (%)	8.10 ± 2.80	6.81 ± 3.53	0.068

Experimental Protocols for Key Studies

For researchers, the methodologies from pivotal studies are detailed below.

1. Clinical Trial: 24-hour Ambulatory Blood Pressure Monitoring [1]

- **Objective:** To assess the efficacy and safety of two dose combinations of fosinopril/HCTZ versus placebo.
- **Design:** Two randomized, double-blind, placebo-controlled studies with identical methodology.
- **Participants:** Patients with mild-to-moderate hypertension.
- **Procedure:** After a 4-5 week placebo washout period, patients received either Fos/HCTZ (10/12.5 mg or 20/12.5 mg) or placebo once daily for 8 weeks.
- **Primary Outcomes:** Change from baseline in mean 24-hour systolic and diastolic ABPM and seated office blood pressures.
- **Analysis:** The antihypertensive effect was evaluated at peak (2-6 hours) and trough (24 hours) blood levels.

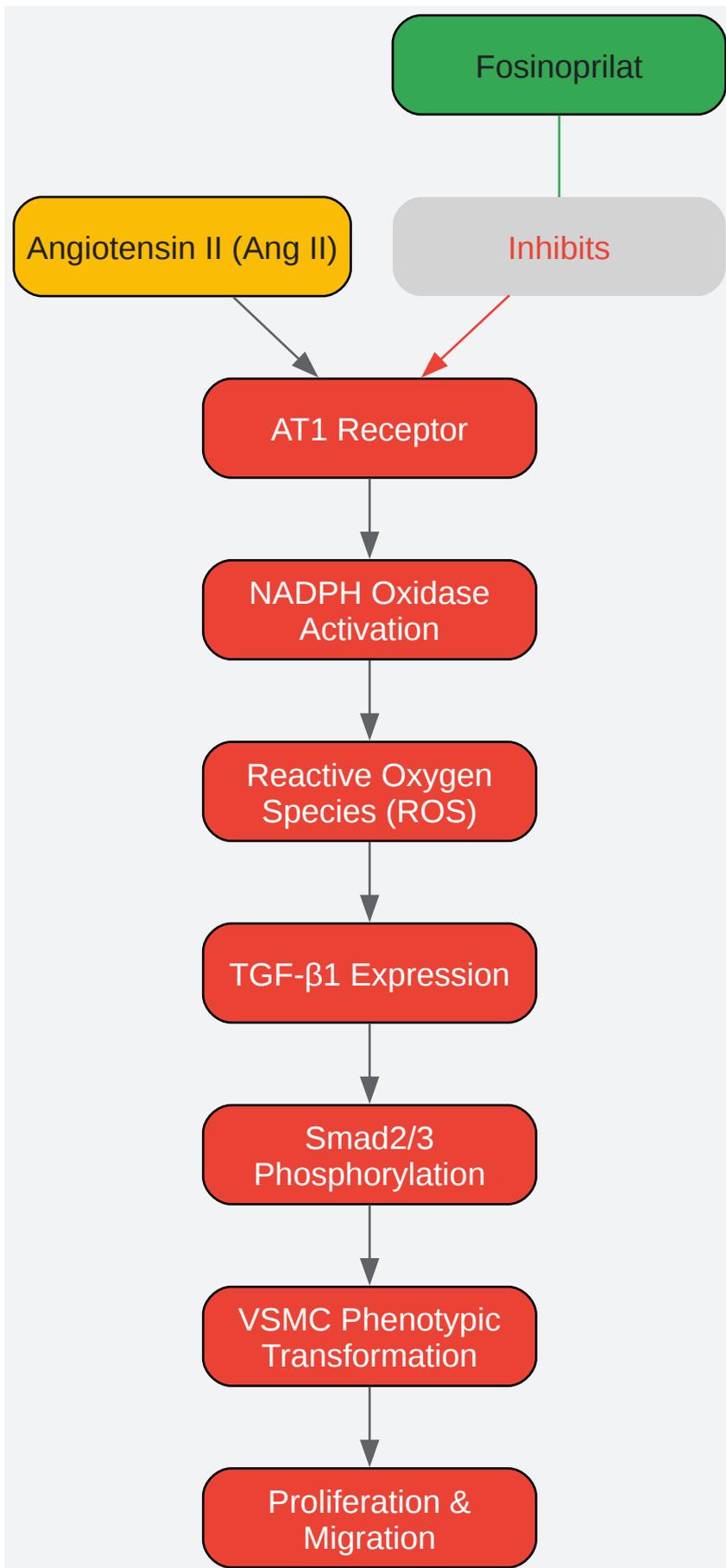
2. In Vitro Study: VSMC Phenotypic Transformation [3]

- **Objective:** To investigate the impact of fosinopril on Ang II-induced proliferation, migration, and oxidative stress in Vascular Smooth Muscle Cells (VSMCs).
- **Cell Culture:** Primary human VSMCs (CRL-1999) were cultured in DMEM with 10% fetal bovine serum.
- **Experimental Groups:**
 - **Control:** No treatment.
 - **Ang II group:** VSMCs incubated with 1 µM Ang II for 24 hours.
 - **Ang II + FOS group:** Cells treated with 1 µM Ang II followed by 5 µM fosinopril for 2 hours.
- **Assays:**
 - **Proliferation:** Cell Counting Kit-8 (CCK-8) and EdU incorporation assay.
 - **Migration:** Transwell chamber assay.

- **Oxidative Stress:** ROS levels measured using DCFH-DA detection kit; NAD(P)H oxidase activity measured by ELISA.
- **Protein Expression:** Western blotting for α -SMA, SM22 α , OPN, MMP2, MMP9, TGF- β 1, and p-Smad2/3.
- **Pathway Analysis:** Immunofluorescence to confirm protein localization and expression.

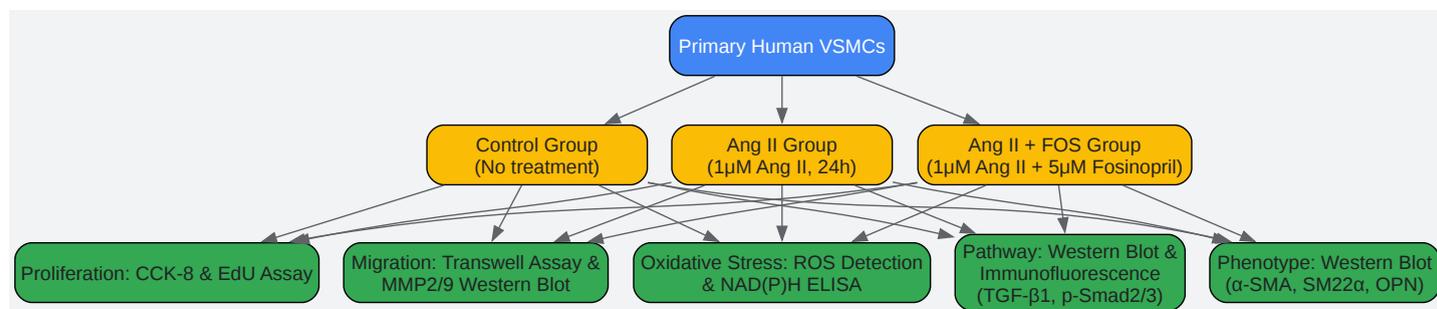
Mechanism of Action & Signaling Pathways

Fosinopril's efficacy stems from its action on the Renin-Angiotensin-Aldosterone System (RAAS) and specific cellular pathways. The following diagram illustrates the key mechanistic pathway identified in the research.



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The experimental workflow for the cellular studies is outlined in the diagram below.



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Key Considerations for Clinical and Research Use

- **Dual Excretion Advantage:** Fosinoprilat is eliminated by both hepatic and renal pathways [4] [2]. This unique property prevents excessive drug accumulation in patients with renal impairment, making it a suitable option for this population [2].
- **Comparative Evidence Gap:** A Cochrane review concluded that evidence is insufficient to determine differences in clinical outcomes between initial combination therapy and monotherapy for primary hypertension due to limited trial data [5].
- **Established Efficacy in Comorbidities:** The fosinopril/HCTZ combination has demonstrated efficacy in specific patient groups, including the elderly and those with non-insulin dependent diabetes, without adversely affecting carbohydrate and lipid metabolism [6].

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